Boronal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

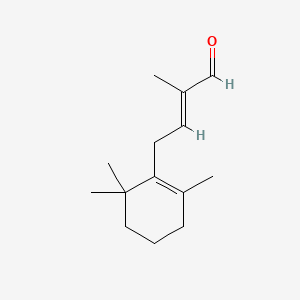

CAS No. |

3155-71-3 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal |

InChI |

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7,10H,5-6,8-9H2,1-4H3 |

InChI Key |

FJCQUJKUMKZEMH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)CC=C(C)C=O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CC=C(C)C=O |

Other CAS No. |

3155-71-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Boronal synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Boronic Acids and Their Derivatives in Drug Discovery

Introduction

The incorporation of boron into molecular scaffolds has emerged as a transformative strategy in medicinal chemistry and drug development. While the term "Boronal" refers to a specific fragrance compound (CAS 3155-71-3), the broader class of organoboron compounds, particularly boronic acids and their derivatives, has garnered significant attention from researchers for its therapeutic potential. The unique electronic properties of the boron atom, most notably its Lewis acidity and ability to form stable yet reversible covalent bonds with biological nucleophiles, offer a distinct advantage in designing potent and selective enzyme inhibitors.[1][2] This has led to the successful development and FDA approval of several boron-containing drugs, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma, the antifungal tavaborole (Kerydin®), the anti-inflammatory crisaborole (Eucrisa®), and the β-lactamase inhibitor vaborbactam.[3]

This technical guide provides an in-depth overview of the synthesis, characterization, and application of boronic acid derivatives in the context of drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of boron chemistry in their therapeutic programs.

Synthesis of Boronic Acid Derivatives

The synthesis of boronic acids and their esters is well-established, with several robust methods available to medicinal chemists. The choice of method often depends on the starting material, desired substitution pattern, and functional group tolerance.

Key Synthetic Methodologies

The most common strategies for synthesizing arylboronic acids involve the formation of a carbon-boron bond by reacting an organometallic species with a borate ester or through transition metal-catalyzed cross-coupling reactions.

Experimental Protocol 1: Synthesis of an Arylboronic Acid via Grignard Reaction

This protocol describes a general method for preparing an arylboronic acid from an aryl bromide.

-

Preparation of Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the aryl bromide in anhydrous tetrahydrofuran (THF) dropwise. If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied. The reaction is typically exothermic and should be controlled with an ice bath. Stir the reaction mixture until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. To this solution, add a solution of triisopropyl borate (B(OiPr)₃) in anhydrous THF dropwise, maintaining the temperature below -70 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Experimental Protocol 2: Miyaura Borylation for Arylboronate Ester Synthesis

This protocol outlines the palladium-catalyzed synthesis of a pinacol boronate ester from an aryl halide.[4]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent such as dioxane or THF.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) for several hours (2-24 h), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter it through a pad of celite to remove inorganic salts.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure arylboronate ester.

Table 1: Comparison of Common Boronic Acid Synthesis Methods

| Method | Typical Substrates | Reagents & Catalysts | Advantages | Disadvantages |

| Grignard/Organolithium | Aryl/Heteroaryl Halides | Mg or n-BuLi, B(OR)₃ | Inexpensive, well-established | Limited functional group tolerance |

| Miyaura Borylation | Aryl/Heteroaryl Halides, Triflates | B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Excellent functional group tolerance, high yields | Cost of catalyst and reagents |

| Ir-Catalyzed C-H Borylation | Arenes, Heteroarenes | B₂pin₂, Ir catalyst (e.g., [Ir(cod)OMe]₂) | Direct functionalization of C-H bonds | Regioselectivity can be a challenge |

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a boronic acid derivative.

Caption: A flowchart of the key stages in boronic acid synthesis.

Characterization of Boronic Acid Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized boronic acid derivatives. A combination of spectroscopic and analytical techniques is typically employed.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a uniquely powerful tool for characterizing organoboron compounds.[5] The chemical shift provides direct information about the coordination state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of +28 to +34 ppm, while tetrahedral (sp³) boronate species, formed upon binding to diols or in basic solutions, appear at higher fields (+5 to +9 ppm). ¹H and ¹³C NMR are also used to confirm the overall structure of the organic scaffold.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[7][8]

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes, such as the B-O and O-H stretching frequencies.[7]

-

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the compounds.[8]

Experimental Protocol 3: General Procedure for ¹¹B NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency. Use a boron-free probe if possible to minimize background signals.

-

Acquisition: Use a simple pulse-and-acquire sequence. A reference standard, such as BF₃·OEt₂, is typically used for chemical shift calibration (δ = 0.0 ppm).

-

Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the ¹¹B NMR spectrum. Integrate the signals and report the chemical shifts in ppm.

Table 2: Summary of Key Characterization Techniques

| Technique | Information Provided | Sample State |

| ¹¹B NMR | Boron coordination state (sp² vs. sp³), purity | Solution |

| ¹H & ¹³C NMR | Structure of the organic scaffold, purity | Solution |

| HRMS | Exact mass, elemental formula confirmation | Solid/Solution |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions | Solid (single crystal) |

| FT-IR/Raman | Presence of functional groups, vibrational modes | Solid/Liquid |

Characterization Workflow Visualization

The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized compound.

Caption: A standard workflow for structural elucidation.

Applications in Drug Development: Boronic Acids as Enzyme Inhibitors

The therapeutic efficacy of many boronic acid-based drugs stems from their ability to act as transition-state analogue inhibitors of serine proteases and other hydrolases. The empty p-orbital of the trigonal planar boronic acid acts as a Lewis acid, readily accepting a lone pair of electrons from a catalytic serine or threonine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and effectively inhibiting the enzyme.[1][2]

Mechanism of Proteasome Inhibition by Bortezomib

Bortezomib is a dipeptidyl boronic acid that selectively and reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3] The boronic acid moiety of bortezomib is crucial for its activity, as it forms a covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) catalytic subunit of the proteasome.

Table 3: Representative Boron-Containing Compounds and their Biological Activity

| Compound | Target | Therapeutic Area | Reported Activity (IC₅₀ / MIC) |

| Bortezomib | 26S Proteasome | Oncology (Multiple Myeloma) | IC₅₀ = 7.05 nM[4] |

| Ixazomib | 26S Proteasome | Oncology (Multiple Myeloma) | Potent proteasome inhibitor[3] |

| Vaborbactam | β-Lactamases | Infectious Disease | Effective against KPC enzymes |

| Crisaborole | Phosphodiesterase 4 (PDE4) | Anti-inflammatory (Atopic Dermatitis) | Potent PDE4 inhibitor |

| Compound 15 (dipeptide boronic acid) | Proteasome | Oncology (Preclinical) | IC₅₀ = 4.60 nM[4] |

| Bis(indolyl)methane boronic acid | Leucyl-tRNA synthetase (predicted) | Infectious Disease (MRSA) | MIC = 7.81 µg/mL[4] |

Signaling Pathway Visualization

The diagram below illustrates the mechanism of action for a boronic acid-based proteasome inhibitor.

Caption: Mechanism of boronic acid proteasome inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Technology | Boron Drug Discovery Platform | AN2 Therapeutics [an2therapeutics.com]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. diva-portal.org [diva-portal.org]

Early Studies on the Biological Activity of Boron-Containing Compounds: A Technical Guide

Introduction

Boron, a metalloid element, possesses unique chemical properties that have increasingly been harnessed in the field of medicinal chemistry. Its ability to form reversible covalent bonds and adopt different coordination states has led to the development of a diverse range of biologically active compounds, colloquially termed "Boronals." Early research into these compounds laid the critical groundwork for the development of novel therapeutics. This technical guide provides an in-depth overview of the foundational studies on the biological activity of key classes of boron-containing compounds, including peptidyl boronic acids, diazaborines, and benzoxaboroles, as well as their application in Boron Neutron Capture Therapy (BNCT). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and mechanisms of action that defined the early exploration of these promising agents.

Peptidyl Boronic Acids: The Advent of Proteasome Inhibition

The discovery of peptidyl boronic acids as potent enzyme inhibitors marked a significant milestone in the therapeutic application of boron chemistry. The most prominent early example is bortezomib (originally synthesized as MG-341 and later known as PS-341), the first proteasome inhibitor to be approved for clinical use.[1][2][3]

Biological Activity and Quantitative Data

Early preclinical studies demonstrated that bortezomib exhibited potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.[4][5][6] Its primary mechanism of action was identified as the potent and reversible inhibition of the chymotrypsin-like activity of the 26S proteasome.[2][6]

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Bortezomib (PS-341) | 5TGM1 (murine myeloma) | Cell Viability (SRB) | 6.78 | [7] |

| RPMI 8226 (human myeloma) | Cell Viability (SRB) | 9.50 | [7] | |

| FaDu (HNSCC) | Cell Growth Inhibition | 48h: ~45, 72h: ~30 | [8] | |

| SCC-15 (HNSCC) | Cell Growth Inhibition | 48h: ~15, 72h: ~10 | [8] |

HNSCC: Head and Neck Squamous Cell Carcinoma; SRB: Sulforhodamine B assay.

Further studies quantified the direct inhibition of the 20S proteasome, demonstrating a clear dose-dependent effect. In a Phase I trial, a single dose of bortezomib resulted in a dose-dependent inhibition of 20S proteasome activity in patient samples, which was reversible.[4][9]

Mechanism of Action: Proteasome Inhibition

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in regulating intracellular protein homeostasis and controlling pathways involved in cell cycle progression, apoptosis, and signal transduction.[10][11] Bortezomib's boronic acid moiety forms a stable but reversible complex with the N-terminal threonine residue in the catalytic site of the proteasome's β5 subunit, thereby blocking its chymotrypsin-like activity.[2] This inhibition leads to the accumulation of regulatory proteins, such as the inhibitor of NF-κB (IκBα), which in turn prevents the activation of the pro-survival NF-κB pathway and promotes apoptosis.[6][12]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of the proteasome inhibitor PS-341 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]

- 12. CCR 20th Anniversary Commentary: Preclinical Study of Proteasome Inhibitor Bortezomib in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boron-Containing Compounds in Drug Discovery: Emerging Research Frontiers

Disclaimer: Initial searches for the compound "Boronal" indicate that it is an aldehydic fragrance ingredient used in perfumery.[1][2] There is no scientific literature to support its use as a therapeutic agent or in drug development. This guide, therefore, focuses on the broader and highly relevant field of boron-containing compounds in medicine, a subject that aligns with the interests of researchers, scientists, and drug development professionals. This compound is mentioned as a synthetic intermediate in the production of some pharmaceutical compounds.[3]

This technical guide provides an in-depth overview of the burgeoning field of boron-containing pharmaceuticals. It covers their chemical properties, synthesis, and mechanisms of action, with a focus on potential research areas for drug discovery and development.

Introduction to Boron in Medicinal Chemistry

The incorporation of boron into drug candidates has gained significant traction in medicinal chemistry, primarily due to boron's unique electronic and structural properties.[4][5] Boron-containing compounds, particularly boronic acids, can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to potent and selective inhibition.[5][6] This characteristic has been successfully exploited in the development of several FDA-approved drugs and numerous investigational agents.[4][7]

The versatility of boron chemistry allows for the creation of diverse molecular scaffolds, including peptidyl boronates, benzoxaboroles, and carboranes, each with distinct therapeutic potential.[4][5][8] These compounds are being investigated for a wide range of applications, including oncology, infectious diseases, and inflammatory disorders.[4][9]

Physicochemical Properties of Key Boron-Containing Scaffolds

The physicochemical properties of boron-containing compounds are critical to their biological activity and pharmacokinetic profiles. The tables below summarize key properties for representative boron-containing scaffolds.

Table 1: General Physicochemical Properties of Boron-Containing Scaffolds

| Property | Boronic Acids | Benzoxaboroles | Carboranes |

| General Structure | R-B(OH)₂ | Fused bicyclic system with a boronic acid ester | Polyhedral clusters of boron and carbon atoms |

| Key Feature | Lewis acidic boron center | Planar structure with good cell permeability | High boron content, exceptional stability |

| Primary Therapeutic Use | Enzyme inhibition (e.g., proteasome, beta-lactamase) | Anti-inflammatory, antifungal, antibacterial | Boron Neutron Capture Therapy (BNCT), drug delivery |

Table 2: Properties of Select Boron-Containing Drugs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Action | Therapeutic Area |

| Bortezomib | C₁₉H₂₅BN₄O₄ | 384.24 | 26S Proteasome Inhibitor | Oncology (Multiple Myeloma) |

| Ixazomib | C₁₄H₁₇BCl₂N₂O₄ | 363.02 | 26S Proteasome Inhibitor | Oncology (Multiple Myeloma) |

| Vaborbactam | C₁₂H₁₆BNO₅S | 297.14 | Beta-lactamase Inhibitor | Infectious Diseases |

| Crisaborole | C₁₄H₁₀BNO₃ | 251.05 | Phosphodiesterase 4 (PDE4) Inhibitor | Dermatology (Atopic Dermatitis) |

| Tavaborole | C₇H₆BFO₂ | 151.93 | Leucyl-tRNA synthetase (LeuRS) inhibitor | Infectious Diseases (Onychomycosis) |

Synthesis of Boron-Containing Compounds

The synthesis of boron-containing compounds has evolved significantly, enabling the creation of complex and diverse molecular architectures.

General Synthesis of α-Aminoboronic Acids

A common method for synthesizing α-aminoboronic acid derivatives, which are key components of peptidyl boronate protease inhibitors, is the Matteson homologation of chiral pinanediol boronic esters. This method allows for stereoselective synthesis.

Experimental Protocol: Matteson Homologation for α-Aminoboronic Acid Synthesis

-

Starting Material: A chiral pinanediol boronic ester.

-

Reaction: The boronic ester is reacted with dichloromethyllithium.

-

Intermediate Formation: This reaction leads to the formation of an α-chloro boronic ester.

-

Nucleophilic Displacement: The chloride is then displaced with an azide (e.g., sodium azide).

-

Reduction: The azide is reduced to an amine (e.g., via catalytic hydrogenation).

-

Deprotection: The pinanediol protecting group is removed under acidic conditions to yield the α-aminoboronic acid.

Synthesis of Benzoxaboroles

Benzoxaboroles are another important class of boron-containing compounds. A general synthetic route involves the ortho-lithiation of a substituted benzyl alcohol followed by reaction with a trialkyl borate.

Experimental Protocol: Synthesis of a Substituted Benzoxaborole

-

Starting Material: A 2-bromobenzyl alcohol derivative.

-

Protection: The hydroxyl group is protected (e.g., as a silyl ether).

-

Lithiation and Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by the addition of a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis and Cyclization: Acidic workup hydrolyzes the borate ester and the protecting group, leading to spontaneous cyclization to form the benzoxaborole ring.

Mechanism of Action and Signaling Pathways

A primary mechanism of action for many boron-containing drugs is the inhibition of key enzymes through the formation of a reversible covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site.[6]

Bortezomib and the Ubiquitin-Proteasome Pathway

Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[10][11][12] The UPP is crucial for the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.[13]

Inhibition of the proteasome by bortezomib leads to the accumulation of misfolded and regulatory proteins, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis in cancer cells.[13][14]

Impact on the NF-κB Signaling Pathway

One of the critical signaling pathways affected by bortezomib is the Nuclear Factor-kappa B (NF-κB) pathway.[10][14] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

The activation of the canonical NF-κB pathway depends on the proteasomal degradation of its inhibitor, IκB.[10] By inhibiting the proteasome, bortezomib prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity.[10][14] This leads to the downregulation of anti-apoptotic genes and promotes apoptosis in malignant cells.

References

- 1. This compound | 3155-71-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]

- 9. Synthesis of biologically active boron-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 11. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Introduction to Boronic Acids in Medicinal Chemistry

An In-depth Technical Guide to the Discovery of Boronic Acid Analogues and Derivatives

Executive Summary

Boronic acids and their derivatives have emerged as a pivotal class of compounds in modern drug discovery, transitioning from synthetically useful reagents to clinically approved therapeutics. Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues in enzyme active sites, has established them as potent and selective inhibitors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of boronic acid drug discovery. It details the mechanisms of action of approved boronic acid-based drugs, explores key signaling pathways, presents detailed synthetic and experimental protocols, and summarizes quantitative data to facilitate the design and development of novel boronic acid therapeutics.

The term "boronal analogues" is understood to refer to boronic acid analogues . Boronic acids are organoboron compounds characterized by a C–B(OH)₂ functional group. The boron atom in a boronic acid is trigonal planar and sp² hybridized, possessing a vacant p-orbital which makes it a mild Lewis acid. This electron-deficient nature is central to its utility as a pharmacophore.

The key feature of boronic acids in a biological context is their ability to form stable, yet reversible, tetrahedral boronate adducts with diols, including the side chains of serine or threonine residues found in the active sites of many enzymes.[1] This interaction mimics the transition state of substrate hydrolysis, leading to potent enzyme inhibition.[2] The reversibility of this bond is a crucial attribute, potentially reducing off-target effects compared to irreversible inhibitors. The first boron-containing drug, Bortezomib, was approved by the FDA in 2003, paving the way for a new class of therapeutics.[1][3][4]

Approved Boronic Acid-Based Therapeutics

The versatility of the boronic acid pharmacophore is demonstrated by the range of FDA-approved drugs targeting diverse pathologies.

| Drug Name (Brand) | Chemical Class | Target Enzyme | Indication | Approval Year (FDA) |

| Bortezomib (Velcade®) | Dipeptidyl boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | 2003 |

| Ixazomib (Ninlaro®) | Dipeptidyl boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma | 2015 |

| Tavaborole (Kerydin®) | Oxaborole | Leucyl-tRNA Synthetase (LeuRS) | Onychomycosis (fungal nail infection) | 2014 |

| Vaborbactam (in Vabomere®) | Cyclic boronic acid | Serine β-Lactamases (Class A & C) | Complicated Urinary Tract Infections | 2017 |

| Crisaborole (Eucrisa®) | Benzoxaborole | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis (eczema) | 2016 |

Proteasome Inhibitors: Bortezomib and Ixazomib

Mechanism of Action: Bortezomib and Ixazomib are potent, reversible inhibitors of the chymotrypsin-like activity of the 20S proteasome's β5 subunit.[5][6][7] The boronic acid moiety forms a covalent, yet reversible, bond with the active site N-terminal threonine hydroxyl group.[8] Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] This is particularly effective in multiple myeloma cells, which are highly reliant on the proteasome to manage the large load of abnormal proteins they produce.[9]

Antifungal Agent: Tavaborole

Mechanism of Action: Tavaborole is an oxaborole antifungal that inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[3][10] It forms an adduct with the tRNALeu in the editing site of the enzyme, trapping it and preventing the catalytic cycle of charging tRNA with leucine.[8] This arrests protein synthesis, leading to fungal cell death.[10] Tavaborole exhibits high selectivity for the fungal enzyme over its human counterpart.[8]

β-Lactamase Inhibitor: Vaborbactam

Mechanism of Action: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor (BLI). It is co-formulated with the carbapenem antibiotic meropenem to combat resistance in Gram-negative bacteria. Vaborbactam potently inhibits Ambler class A (like KPC) and class C serine β-lactamases.[4][11] The boronic acid attacks the catalytic serine residue in the β-lactamase active site, forming a stable, reversible covalent adduct that prevents the enzyme from hydrolyzing and inactivating meropenem.[12][13]

Anti-inflammatory Agent: Crisaborole

Mechanism of Action: Crisaborole is a topical phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in inflammatory cells.[14][15] By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[5][15][16] Elevated cAMP is known to reduce the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of atopic dermatitis.[14][15]

Core Signaling Pathways Targeted by Boronic Acid Derivatives

The therapeutic effects of boronic acid drugs are achieved through the modulation of critical cellular signaling pathways.

The Ubiquitin-Proteasome Pathway (Bortezomib/Ixazomib)

This pathway is the principal mechanism for regulated intracellular protein degradation. Bortezomib and Ixazomib disrupt this pathway, leading to the stabilization of key regulatory proteins. A critical consequence is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of the IκB inhibitor, NF-κB remains sequestered in the cytoplasm, blocking the transcription of pro-survival and proliferative genes.

Fungal Protein Synthesis Pathway (Tavaborole)

Tavaborole intervenes at a crucial step in fungal protein synthesis. By inhibiting Leucyl-tRNA Synthetase (LeuRS), it prevents the attachment of leucine to its corresponding tRNA, thereby halting the elongation of polypeptide chains at the ribosome.

Inflammatory Cytokine Regulation (Crisaborole)

Crisaborole modulates the inflammatory response in skin cells by preventing the breakdown of cAMP, a key second messenger that suppresses inflammation.

Drug Discovery Strategies for Boronic Acid Analogues

The discovery of boronic acid drugs often begins with identifying a target enzyme, typically a serine or threonine hydrolase.

-

Target Identification & Validation: Identifying enzymes that are crucial in a disease pathway and contain a nucleophilic serine or threonine in their active site.

-

Lead Identification:

-

Structure-Based Design: Using the crystal structure of the target enzyme to design boronic acid-containing molecules that fit the active site and can form a covalent bond with the catalytic serine/threonine.

-

High-Throughput Screening (HTS): Screening libraries of boronic acid fragments or compounds against the target enzyme.

-

Repurposing/Analogue Synthesis: Modifying existing inhibitors (e.g., peptide aldehydes) by replacing the "warhead" with a boronic acid moiety, as was the case for the development of Bortezomib.[8]

-

-

Lead Optimization:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Managing Boronic Acid Instability: Boronic acids can be susceptible to oxidative deboronation.[11] Strategies to improve stability include steric hindrance around the boron atom or incorporation into cyclic structures like oxaboroles or benzoxaboroles.[11]

-

Prodrugs: Converting the boronic acid to a boronate ester (e.g., a citrate ester for Ixazomib) can improve oral bioavailability and stability.[7][17] The ester is hydrolyzed under physiological conditions to release the active boronic acid.[7]

-

Synthetic Methodologies

The synthesis of boronic acid derivatives is well-established, with several robust methods available.

General Synthesis of Aryl Boronic Acids

A common method involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.

Synthesis of Peptide Boronic Acids

Modern approaches facilitate the diversity-oriented synthesis of peptide boronic acids (PBAs). A versatile building-block strategy involves converting standard Fmoc-protected amino acids into their boronic acid equivalents, which can then be used in standard solid-phase peptide synthesis (SPPS).[18][19][20]

-

Amino Acid Activation: The carboxylic acid of an N-Fmoc protected amino acid is converted to a redox-active ester.

-

Decarboxylative Borylation: A nickel-catalyzed reaction couples the redox-active ester with a diboron reagent (e.g., B₂pin₂) to form the N-Fmoc-α-aminoboronate pinacol ester.

-

Deprotection & SPPS: The pinacol ester can be deprotected to the free boronic acid, or the protected building block can be used directly in Fmoc-based solid-phase peptide synthesis to build complex peptide sequences.[18]

Key Experimental Protocols

Proteasome Inhibition Assay (Fluorogenic)

This assay measures the chymotrypsin-like activity of the 26S proteasome using a fluorogenic substrate.

Principle: A peptide substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY) is conjugated to a fluorescent reporter (e.g., AMC - 7-amino-4-methylcoumarin) that is quenched. Upon cleavage by the proteasome, the free AMC fluoresces, and the increase in fluorescence is proportional to enzyme activity.[21][22]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.

-

Enzyme: Purified 20S or 26S proteasome, or cell lysate.

-

Substrate: Suc-LLVY-AMC stock solution in DMSO.

-

Inhibitor: Test compound (boronic acid derivative) and positive control (e.g., MG132, Bortezomib) serially diluted in DMSO.[21]

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer.

-

Add 1-2 µL of inhibitor dilution (or DMSO for control).

-

Add the enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow inhibitor binding.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of ~50 µM.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em wavelengths of ~360/460 nm.[21]

-

Calculate the reaction rate (slope of fluorescence vs. time).

-

Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

β-Lactamase Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit β-lactamase activity using a chromogenic cephalosporin substrate.

Principle: Nitrocefin is a chromogenic substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.

-

Enzyme: Purified β-lactamase (e.g., KPC-2, TEM-1).

-

Substrate: Nitrocefin stock solution in DMSO.

-

Inhibitor: Test compound (e.g., Vaborbactam) and a known inhibitor (e.g., Clavulanic acid) serially diluted.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add inhibitor dilutions to test wells.

-

Add the β-lactamase enzyme to all wells (except blank) and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Start the reaction by adding Nitrocefin substrate.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm kinetically over 10-30 minutes using a microplate reader.[23]

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[24]

-

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures PDE4 activity based on the hydrolysis of a fluorescently labeled cAMP.[25]

Principle: A small, fluorescently labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent in the assay mix captures the resulting phosphate group. This forms a large, slow-tumbling complex with high FP. The increase in FP is proportional to PDE4 activity.[26]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.[27]

-

Enzyme: Recombinant human PDE4 enzyme.

-

Substrate/Probe: FAM-labeled cAMP.

-

Binding Agent: Phosphate-binding nanoparticles/beads.[26]

-

Inhibitor: Test compound (e.g., Crisaborole) and positive control (e.g., Roflumilast) serially diluted.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of diluted test compound or control to wells.

-

Add 10 µL of diluted PDE4 enzyme and incubate for 15 minutes at room temperature.[25]

-

Add 8 µL of the FAM-cAMP solution to initiate the reaction. Incubate for 60 minutes.[25]

-

Add the Binding Agent to stop the reaction and allow complex formation.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a suitable microplate reader.

-

Calculate IC₅₀ values from the dose-response curve of FP signal versus inhibitor concentration.

-

Quantitative Data Summary

The potency of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency.

β-Lactamase Inhibitors

| Compound | β-Lactamase Target | Kᵢ (µM) | Reference |

| Vaborbactam | KPC-2 (Class A) | 0.022 - 0.18 | [4] |

| Vaborbactam | AmpC (Class C) | 0.022 - 0.18 | [4] |

| 3-azidomethylphenyl boronic acid | KPC-2 | 2.3 | [24] |

| Compound 5 (triazole derivative) | KPC-2 | 0.73 | [24] |

| Compound 10a (triazole derivative) | AmpC | 0.14 | [24] |

| Benzo[b]thiophene boronic acids | NDM-1 (Class B) | 30 - 70 (IC₅₀) | [1][28][29] |

PDE4 Inhibitors

| Compound | PDE4 Subtype | IC₅₀ (nM) | Reference |

| Roflumilast | PDE4B | 0.84 | [27] |

| Roflumilast | PDE4D | 0.68 | [27] |

| Apremilast | Pan-PDE4 | 20-50 | [27] |

| Crisaborole | Pan-PDE4 | Potent inhibitor, specific values vary by assay | [5][16] |

Future Outlook and Emerging Applications

The success of the first generation of boronic acid drugs has spurred significant research into new applications. Emerging areas include:

-

Antivirals: Boronic acids are being investigated as inhibitors of viral proteases, such as the HIV-1 protease.

-

Antibiotic Adjuvants: Beyond β-lactamase inhibition, boronic acids are being explored as inhibitors of other bacterial resistance mechanisms.

-

Targeted Delivery: The ability of boronic acids to bind with diols is being exploited to target glycoproteins (e.g., sialic acids) that are overexpressed on cancer cells, creating targeted drug delivery systems.[30]

-

Sensors and Diagnostics: Boronic acid-based probes are being developed for the detection of biologically important diol-containing molecules like glucose and ATP.[30]

The unique chemical properties and proven clinical success of boronic acid derivatives ensure that they will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. A simple method for testing the efficacy of a beta-lactamase inhibitor against beta-lactamase-producing gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ubiqbio.com [ubiqbio.com]

- 10. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 15. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 16. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach | Semantic Scholar [semanticscholar.org]

- 20. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. ubpbio.com [ubpbio.com]

- 22. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 23. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. benchchem.com [benchchem.com]

- 28. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Boronal: A Fictional Compound for Illustrative Purposes

Disclaimer: There is no known drug or compound with the name "Boronal" in publicly available scientific literature or drug databases. The following technical guide is a hypothetical construct created to fulfill the user's detailed request for a specific format and content type. The mechanism of action, data, and protocols described below are based on the well-established pharmacology of proteasome inhibitors, a class of drugs that includes the boron-containing compound Bortezomib, and should be considered illustrative.

An In-depth Technical Guide to the Mechanism of Action of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, highly selective, and reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. By targeting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of regulatory proteins that control cell cycle progression and survival. This guide provides a detailed overview of this compound's mechanism of action, supported by preclinical data and experimental protocols.

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action of this compound involves the targeted inhibition of the chymotrypsin-like activity of the 26S proteasome. The boron atom in this compound forms a stable but reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the proteasome. This inhibition prevents the degradation of key cellular proteins, leading to a cascade of downstream effects.

Methodological & Application

Application Notes and Protocols for the Use of Boronal in Cell Culture

Disclaimer: The following document provides a generalized protocol for the evaluation of a novel compound in cell culture. Extensive searches for "Boronal" (specifically, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal) did not yield any published data regarding its use in cell culture applications for therapeutic or research purposes. The information and protocols provided below are therefore based on general laboratory procedures for testing a new chemical entity on cultured cells and are intended as a template for researchers. The hypothetical data and pathways are for illustrative purposes only.

Introduction

This compound is a versatile organic compound primarily utilized in the fragrance and flavor industries.[1][2][3] Its chemical structure is 2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal.[1][4] While this compound itself is not documented for use in cell culture, various boron-containing compounds have demonstrated cytotoxic and apoptotic effects on cancer cell lines, suggesting potential anti-cancer properties.[5][6] Boron compounds have been shown to induce apoptosis in cancer cells and some have been investigated for boron neutron capture therapy.[5][7]

These application notes provide a comprehensive framework for researchers and drug development professionals to evaluate the potential cytotoxic and mechanistic effects of a novel compound like this compound in a cell culture setting. The protocols outlined below cover essential experiments for determining a compound's in vitro efficacy and mechanism of action.

Data Presentation: Evaluating Cytotoxicity

A critical step in assessing a new compound is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (like cell growth) by 50%.[8] This value is crucial for comparing the potency of different compounds.[8] The IC50 can vary depending on the cell line and the duration of the treatment.[8]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |

| HCT116 | Colon Carcinoma | 48 | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 48 | 32.8 |

| PC-3 | Prostate Cancer | 48 | 45.1 |

| A549 | Lung Carcinoma | 48 | 55.6 |

| HL-60 | Acute Promyelocytic Leukemia | 48 | 12.3 |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

-

This compound (CAS 3155-71-3)[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on its physical properties as a liquid, prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 100 mM stock solution, dissolve the appropriate volume of this compound in DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Cell Culture and Maintenance

Aseptic technique is paramount to prevent contamination of cell cultures.[9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Warm the complete growth medium, PBS, and Trypsin-EDTA in a 37°C water bath.[9]

-

For adherent cells, aspirate the old medium from the culture flask.

-

Wash the cell monolayer once with PBS.[9]

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until the cells detach.[9]

-

Neutralize the trypsin by adding complete growth medium.

-

Collect the cell suspension in a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.[10]

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays) at the desired density.

-

Incubate the cells overnight to allow for attachment before treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

After overnight incubation, remove the medium from the 96-well plate.

-

Add 100 µL of fresh medium containing serial dilutions of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in cell culture.

Hypothetical Signaling Pathway

Given that some boron compounds induce apoptosis through the mitochondrial pathway[5], a hypothetical signaling pathway for this compound could involve the modulation of key apoptotic proteins.

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3155-71-3 [chemicalbook.com]

- 3. symrise.com [symrise.com]

- 4. This compound | C14H22O | CID 5369997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological efficacy of boronated low-density lipoprotein for boron neutron capture therapy as measured in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 10. med.virginia.edu [med.virginia.edu]

Application Notes and Protocols for the Laboratory Synthesis of Boronal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronal, systematically named (E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal, is a specialty chemical with applications in the fragrance and flavor industries, and as an intermediate in organic synthesis for the development of more complex molecules.[1][2] Its distinct floral and woody scent makes it a valuable component in perfumery.[1][3] In a research context, this compound can be utilized as a model compound for studying the chemical reactions of α,β-unsaturated aldehydes and as a starting material for the synthesis of novel pharmaceutical and agrochemical compounds.[2]

This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with relevant chemical data and workflow diagrams to facilitate its preparation by researchers.

Chemical Data and Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [4] |

| Molecular Weight | 206.32 g/mol | [4] |

| CAS Number | 3155-71-3 | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Boiling Point | 296 - 298 °C | [2] |

| Refractive Index (n20/D) | 1.507 - 1.517 | [2] |

| IUPAC Name | (E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal | [4] |

| Synonyms | beta-C14 Aldehyde, 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal | [4][5] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a multi-step process starting from β-ionone, and the second is a Darzens condensation approach.

Method 1: Synthesis from β-Ionone via a Silyl-Based Reagent

This method involves the reaction of β-ionone with chloroiodomethane in the presence of a lithium reagent, followed by rearrangement to form the target aldehyde. A reported yield for this method is approximately 86.9%.[6]

Materials:

-

β-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one)

-

Chloroiodomethane (ICH₂Cl)

-

Lithium bromide (LiBr)

-

Trimethylsilylmethyllithium (TMSCH₂Li)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Round-bottom flask (200 mL)

-

Low-temperature reactor or bath (capable of -70°C)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Equip a 200 mL round-bottom flask with a magnetic stir bar and place it in a low-temperature reactor or a dry ice/acetone bath, maintaining the temperature at -70°C.

-

Under an inert atmosphere (e.g., argon or nitrogen), add 10 mL of anhydrous THF to the flask.

-

Sequentially add β-ionone (1.92 g), chloroiodomethane (7.05 g), and lithium bromide (3.47 g) to the reaction flask.[6]

-

Stir the mixture for 3 minutes.

-

Slowly add trimethylsilylmethyllithium (3.77 g) dropwise to the reaction solution at a rate of approximately 0.5 mL/min.

-

Stir the reaction mixture vigorously at -70°C for 1 hour.[6]

-

After 1 hour, allow the reaction to warm to 30°C and continue stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution and stir for 15 minutes.[6]

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

Purify the resulting crude product by column chromatography on silica gel, using a mixture of dichloromethane and methanol (10:1 v/v) as the eluent.[6]

-

Collect the fractions containing the product and concentrate them to obtain this compound as a yellow liquid (expected yield ~1.79 g, 86.9%).[6]

Method 2: Darzens Condensation Approach

This classical method involves the reaction of β-ionone with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[3][7]

Materials:

-

β-ionone

-

Ethyl chloroacetate

-

Sodium methoxide (or another suitable base like sodium ethoxide)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve β-ionone in an anhydrous solvent such as benzene.

-

Add a stoichiometric amount of a strong base, such as sodium methoxide.

-

Slowly add ethyl chloroacetate dropwise to the mixture while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and wash it with water to remove any unreacted base.

-

Hydrolyze the resulting glycidic ester by adding an aqueous solution of sodium hydroxide and heating the mixture.

-

After hydrolysis, carefully acidify the mixture with hydrochloric acid until it is acidic. This will induce decarboxylation to form the aldehyde.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis Workflow Diagram (Method 1)

Caption: Workflow for the synthesis of this compound from β-ionone.

Logical Relationship of Synthesis Stages

Caption: Logical flow of the this compound synthesis process.

References

- 1. symrise.com [symrise.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C14H22O | CID 5369997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 3155-71-3 [chemicalbook.com]

Applications of Boronic Acids in Organic Synthesis: Detailed Notes and Protocols

Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Their stability, low toxicity, and broad functional group tolerance make them ideal coupling partners in a variety of transition metal-catalyzed and multicomponent reactions. This document provides detailed application notes, experimental protocols, and comparative data for three cornerstone reactions utilizing boronic acids: the Suzuki-Miyaura Coupling, the Petasis Reaction, and the Chan-Lam Coupling. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate.[1][2] It is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]

Applications in Organic Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, with broad applications in:

-

Pharmaceutical Drug Discovery: A vast number of marketed drugs and clinical candidates containing biaryl scaffolds are synthesized using this methodology.

-

Materials Science: It is employed in the synthesis of conjugated polymers and other organic materials with specific electronic and optical properties for applications in OLEDs and organic photovoltaics.

-

Agrochemicals: The synthesis of complex organic molecules for use as pesticides and herbicides often relies on the Suzuki-Miyaura coupling.

-

Natural Product Synthesis: This reaction provides a powerful tool for the convergent synthesis of complex natural products.

Generalized Reaction Scheme

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane, Toluene, THF, DMF)

-

Water (if using a biphasic system)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or a round-bottom flask with a condenser) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.1 equiv), and base (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of toluene and water, 10 mL per mmol of aryl halide).

-

Stir the reaction mixture at the desired temperature (e.g., 85-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various substrates.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | P1 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [5] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1) | 1 (3) | K₃PO₄ | Dioxane | 80 | 12 | 74 | [6] |

| 1-Bromo-4-butylbenzene | 2-Pyridylboronic acid | Pd₂(dba)₃ (1) | 2 (3) | KF | Dioxane | 100 | 12 | 85 | [6] |

| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [3] |

| 4-Chlorotoluene | Phenylboronic acid | (L1)PdCl₂ (1) | - | K₃PO₄ | Toluene | 110 | 24 | 95 | [7] |

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Petasis Reaction (Borono-Mannich Reaction)

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines.[8][9] It is considered a variation of the Mannich reaction where the nucleophile is derived from the organoboronic acid instead of an enolizable carbonyl compound.[9]

Applications in Organic Synthesis

The Petasis reaction offers a versatile and convergent approach for the synthesis of a wide range of nitrogen-containing compounds, including:

-

α-Amino Acids: The use of glyoxylic acid as the carbonyl component provides a direct route to unnatural α-amino acids.[10]

-

Allylamines: Vinylboronic acids react to form allylamines with retention of the double bond geometry.[8]

-

Peptidomimetics and Heterocycles: The multicomponent nature of the reaction allows for the rapid generation of diverse molecular scaffolds for drug discovery.[8][11]

-

Total Synthesis: The Petasis reaction has been employed as a key step in the total synthesis of several natural products.[8]

Generalized Reaction Scheme

Experimental Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol describes a general procedure for the Petasis reaction to synthesize an N-substituted α-aryl glycine derivative.[10]

Materials:

-

Secondary amine (1.0 mmol, 1.0 equiv)

-

Glyoxylic acid monohydrate (1.2 equiv)

-

Arylboronic acid (1.5 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Ethanol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a reaction vial, dissolve the secondary amine (1.0 equiv) and glyoxylic acid monohydrate (1.2 equiv) in the chosen solvent (e.g., DCM, 0.5 M).

-

Add the arylboronic acid (1.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature or with heating (e.g., 40-80 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired α-aryl glycine derivative.

Quantitative Data Summary

The following table presents a selection of substrates and conditions for the Petasis reaction.

| Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dibenzylamine | Glyoxylic acid | Phenylboronic acid | DCM | RT | 24 | 92 | [10] |

| Morpholine | Salicylaldehyde | 4-Methoxyphenylboronic acid | Ethanol | 80 | 12 | 85 | [11] |

| 2-Aminothiophene-3-carboxamide | Glyoxylic acid | 4-Fluorophenylboronic acid | HFIP | RT | 1 | 87 | [12] |

| Piperidine | Formaldehyde | (E)-Styrylboronic acid | DCM | RT | 16 | 95 | [8] |

| (S)-2-Phenylglycinol | Glyoxylic acid | Vinylboronic acid | Toluene | RT | 24 | 98 (single diastereomer) | [8] |

Petasis Reaction Workflow

Caption: General workflow for the Petasis reaction.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an arylboronic acid and an amine or an alcohol to form the corresponding secondary aryl amine or aryl ether.[1] A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture, making it a more practical alternative to palladium-catalyzed C-N and C-O bond-forming reactions in certain contexts.[13]

Applications in Organic Synthesis

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds and is utilized in:

-

Medicinal Chemistry: Synthesis of N-aryl and O-aryl compounds, which are common motifs in biologically active molecules.[14]

-

Combinatorial Chemistry: The mild reaction conditions and broad substrate scope are well-suited for the parallel synthesis of compound libraries.

-

Synthesis of Heterocycles: N-Arylation of nitrogen-containing heterocycles is a common application.[15]

Generalized Reaction Scheme

Experimental Protocol: N-Arylation of an Amine

The following is a general protocol for the Chan-Lam N-arylation of an amine.[15]

Materials:

-

Amine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5-2.0 equiv)

-

Copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv for stoichiometric or 0.1 equiv for catalytic)

-

Base (e.g., Pyridine, Et₃N, DIPEA, optional, 2.0-3.0 equiv)

-

Solvent (e.g., DCM, Methanol, DMSO)

-

Molecular sieves (optional)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a reaction flask containing a magnetic stir bar, add the amine (1.0 equiv), arylboronic acid (2.0 equiv), copper(II) acetate (1.0 equiv), and a base such as DIPEA (3.0 equiv).

-

Add the solvent (e.g., anhydrous DMSO, 3 mL) and molecular sieves (200 mg).

-

Stir the reaction mixture open to the air at the desired temperature (e.g., room temperature to 120 °C) for the specified time (e.g., 24 hours).

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, add an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the N-arylated amine.

Quantitative Data Summary

This table provides examples of Chan-Lam coupling reactions with their respective conditions and yields.

| Amine/Alcohol | Arylboronic Acid | Cu Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 48 | 88 | [16] |

| 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ (1.0) | DIPEA (3.0) | DMSO | 120 | 24 | 75 | [15] |

| Imidazole | Phenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ (0.1) | - | Methanol | Reflux | 12 | 90 | [17] |

| Phenol | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (1.0) | Et₃N (2.0) | DCM | RT | 24 | 92 | [17] |

| Pyrrole | 4-Cyanophenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 72 | 93 | [1] |

Chan-Lam Coupling Mechanism Overview

References

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Petasis reaction - Wikipedia [en.wikipedia.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Petasis Reaction [organic-chemistry.org]

- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 12. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

Application Notes: The Role of Boronic Acids and Their Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become one of the most important and versatile tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[1] A cornerstone of this methodology is the Suzuki-Miyaura coupling, a reaction that forges carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate.[2] The organoboron reagents, typically boronic acids (R-B(OH)₂) or their ester derivatives, are key to the success and wide applicability of this reaction.[3][4]

Boronic acids and their derivatives are favored coupling partners due to their stability, low toxicity, and the environmentally benign nature of their byproducts.[3][5] They are generally stable solids that are easy to handle and are compatible with a wide range of functional groups, making them indispensable in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[2][5] This document provides detailed application notes and protocols for utilizing boronic acids in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[2]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Substrate Scope and Reaction Conditions

The versatility of the Suzuki-Miyaura coupling is demonstrated by its tolerance for a wide range of functional groups on both the aryl halide and the boronic acid partner. Below are tables summarizing typical reaction conditions and yields for the synthesis of various biaryl compounds.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide (1.0 mmol) | Catalyst (mol%) | Base (2.0 mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | MW | 1.5 | 92 | |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (1.0) | NaOH (2.0) | Ethanol/Water | 70 | 0.92 | >98 | [6][7] |

| 3 | 4-Bromobenzoic acid | Pd(OAc)₂ (cat.) | K₃PO₄ | Water | 100 | 0.5 | 95 | [8] |

| 4 | 4-Chloroacetophenone | Pd(OAc)₂ (3) / RuPhos (6) | Na₂CO₃ (3 eq) | Dioxane/Water | 100 | 24 | 95 | |

| 5 | 3-Bromopyridine | Au-G nanocomposite | K₂CO₃ | Water | 100 | 10 | 92 | [4] |

| 6 | 2-Bromotoluene | Pd(OAc)₂ (0.2) | K₂CO₃ (2.5 eq) | Acetone/Water | 50 | 0.5 | 95 | [9] |

Table 2: Coupling of Various Boronic Acids with 4-Bromoanisole

| Entry | Boronic Acid (1.1-1.5 eq) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (1.0) | NaOH (2.0 eq) | Ethanol/Water | 70 | 0.92 | >98 | [6][7] |

| 2 | 4-Pentylphenylboronic acid | Pd(OAc)₂ (0.5-2) | K₂CO₃ (2.0 eq) | Toluene/Ethanol/Water | Reflux | 12 | 85-95 | [6] |